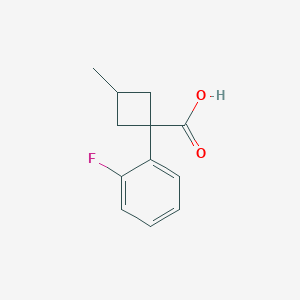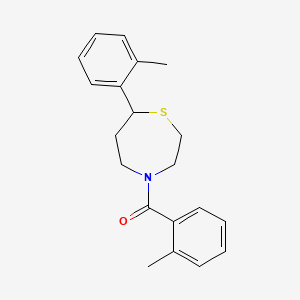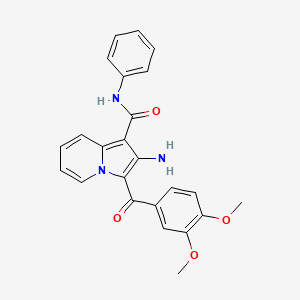![molecular formula C21H23N3O4 B2986917 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide CAS No. 898439-67-3](/img/structure/B2986917.png)
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide, also known as ACDO, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACDO is a quinoline derivative that has been synthesized through a multi-step process involving condensation, reduction, and acetylation reactions.
Scientific Research Applications
Polymorphic Modifications and Potential Applications
Polymorphic modifications of quinoline derivatives demonstrate distinct structural properties, which can influence their physical stability, solubility, and bioavailability. For example, the study on 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide revealed two polymorphic forms with different levels of molecular organization, suggesting potential for new hypertension remedies due to its strong diuretic properties (Shishkina et al., 2018).
Therapeutic Targeting and Drug Design
N-(4-(6,7-Disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides have been designed to target c-Met and VEGFR2 tyrosine kinases. These compounds exhibit potent in vitro and in vivo efficacy against several human tumor xenograft models, indicating the potential of quinoline derivatives in cancer therapeutics (Mannion et al., 2009).
Fluorescence and Sensing Applications
A novel "off–on fluorescence type" chemosensor comprising a quinoline fluorophore has been synthesized for Zn2+ detection. This sensor shows a remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions and is capable of monitoring Zn2+ concentrations in living cells and aqueous samples, demonstrating the utility of quinoline derivatives in biochemical sensing and environmental monitoring (Park et al., 2015).
Catalysis and Asymmetric Synthesis
Quinoline derivatives are used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitate efficient preparation of chiral pharmaceutical ingredients, showcasing the role of quinoline compounds in catalysis and asymmetric synthesis (Imamoto et al., 2012).
Antimicrobial Activity
Synthesis of quinoxaline derivatives bearing amide moiety has led to compounds with notable antimicrobial activity against Candida species. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Mohsen et al., 2014).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14(25)24-11-5-7-15-9-10-17(12-18(15)24)23-21(27)20(26)22-13-16-6-3-4-8-19(16)28-2/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBOADKQWUBSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2986834.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)
![tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B2986841.png)



![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)
![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

